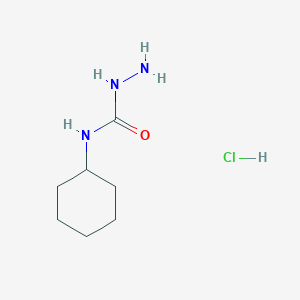

N-Cyclohexylhydrazinecarboxamide hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-amino-3-cyclohexylurea;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O.ClH/c8-10-7(11)9-6-4-2-1-3-5-6;/h6H,1-5,8H2,(H2,9,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYQHDLOXMWUHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cyclohexylhydrazinecarboxamide Hydrochloride

Direct Synthesis Strategies

Direct synthesis strategies for N-Cyclohexylhydrazinecarboxamide hydrochloride focus on the construction of the central N-cyclohexylhydrazinecarboxamide moiety followed by its conversion into the hydrochloride salt. These methods often involve the reaction of a cyclohexyl-containing electrophile with a hydrazine (B178648) derivative.

Multi-Step Reaction Sequences from Precursors

The synthesis of N-Cyclohexylhydrazinecarboxamide often proceeds through a multi-step sequence, beginning with readily available starting materials. A common approach involves the reaction of a cyclohexyl isocyanate with hydrazine hydrate (B1144303). This reaction directly forms the desired N-cyclohexylhydrazinecarboxamide backbone.

Another documented pathway involves the use of an activated carboxylic acid derivative, such as a phenyl ester of N-cyclohexylcarbamic acid. This precursor is then reacted with hydrazine hydrate to yield N-Cyclohexylhydrazinecarboxamide. chemicalbook.com This method provides a high yield of the target molecule.

Flow chemistry offers a modern approach to multi-step synthesis, allowing for the continuous production of complex molecules through a series of interconnected reactors. syrris.jp This technique can be adapted for the synthesis of N-Cyclohexylhydrazinecarboxamide, potentially improving reaction efficiency and safety. syrris.jp

Optimization of Reaction Conditions and Solvent Systems

The efficiency of the synthesis is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, and the choice of solvent. For the reaction of a carbamic acid phenyl ester with hydrazine hydrate, the reaction is typically conducted in a solvent such as dichloromethane (B109758). chemicalbook.com The temperature is carefully controlled, often starting at a low temperature (e.g., -60 °C) and gradually warming to room temperature. chemicalbook.com

The choice of solvent can significantly impact the reaction rate and yield. Dichloromethane is a common choice due to its inertness and ability to dissolve the reactants. Other solvents may be explored to optimize solubility and reaction kinetics. The optimization process often involves screening various solvents and temperature profiles to identify the conditions that provide the highest yield and purity of the product.

| Parameter | Condition | Outcome |

| Reactants | Phenyl N-cyclohexylcarbamate, Hydrazine hydrate | Formation of N-Cyclohexylhydrazinecarboxamide |

| Solvent | Dichloromethane | Good solubility of reactants |

| Temperature | -60 °C to 20 °C | Controlled reaction, high yield |

| Yield | 86% | Efficient conversion to product chemicalbook.com |

Isolation and Purification Techniques for the Hydrochloride Salt Form

Following the synthesis of N-Cyclohexylhydrazinecarboxamide, the next crucial step is its conversion to the hydrochloride salt and subsequent purification. The formation of the hydrochloride salt is typically achieved by treating a solution of the free base with hydrochloric acid. The acid can be in the form of a solution in an organic solvent, such as diethyl ether or isopropanol, or as gaseous hydrogen chloride.

The resulting this compound, being a salt, often has lower solubility in nonpolar organic solvents compared to its free base form. This property is exploited for its isolation. The salt will often precipitate out of the reaction mixture upon addition of the acid.

Purification of the hydrochloride salt is commonly achieved through recrystallization. This technique involves dissolving the crude salt in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of the salt decreases, leading to the formation of pure crystals, while impurities remain in the solution. The choice of solvent for recrystallization is critical and is determined empirically to ensure high recovery of the purified product. Common techniques for characterizing the purified salt include melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.

Precursor Synthesis and Intermediate Derivatization

The successful synthesis of this compound relies on the availability and quality of its precursors. The primary precursors are a source of the cyclohexylamino group and a reactive hydrazine equivalent.

Preparation of N-Cyclohexylhydrazinecarboxamide Precursors

The key precursors for the synthesis of N-Cyclohexylhydrazinecarboxamide are derivatives of cyclohexylamine (B46788) and hydrazine. One of the most direct precursors is cyclohexyl isocyanate. This reactive intermediate can be prepared from cyclohexylamine through phosgenation or by using a phosgene (B1210022) equivalent.

Alternatively, activated carbamate (B1207046) derivatives can serve as precursors. For example, phenyl N-cyclohexylcarbamate can be synthesized from cyclohexylamine and phenyl chloroformate. This stable, crystalline solid is then used in the subsequent reaction with hydrazine. chemicalbook.com

Approaches for Hydrazine Hydrate and Isocyanate Derivatives

Hydrazine hydrate is a commonly used and commercially available nucleophile in the synthesis of hydrazides. It is a convenient and effective source of the hydrazine moiety.

The synthesis of isocyanate derivatives, such as cyclohexyl isocyanate, is a well-established area of organic chemistry. These compounds are typically prepared by the reaction of a primary amine with phosgene or a phosgene substitute. The reaction of isocyanates with hydrazines is a general and efficient method for the preparation of semicarbazides (hydrazinecarboxamides). researchgate.net The reaction is often rapid and proceeds in high yield. The kinetics of the reaction between various isocyanates and carboxylic acids have been studied, indicating a second-order reaction rate. grafiati.com

| Precursor | Synthetic Route | Reagents |

| Cyclohexyl isocyanate | Phosgenation of cyclohexylamine | Cyclohexylamine, Phosgene (or equivalent) |

| Phenyl N-cyclohexylcarbamate | Reaction of cyclohexylamine with phenyl chloroformate | Cyclohexylamine, Phenyl chloroformate, Base |

Protecting Group Strategies and Deprotection Techniques for Hydrazine Moieties

The synthesis of complex molecules containing the hydrazine moiety often necessitates the use of protecting groups to prevent unwanted side reactions. cem.com The hydrazine group (R-NH-NH2) presents a unique challenge due to its two nucleophilic nitrogen atoms. Protecting group strategies are crucial for selectively reacting one nitrogen while the other remains masked.

Common protecting groups for amines, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, are frequently adapted for hydrazines. These carbamate-based protectors offer stability under various reaction conditions and can be removed selectively.

Another strategy involves the use of hydrazine-labile protecting groups, which can be cleaved under mild conditions using hydrazine itself. nih.govacs.org This approach is particularly elegant as the deprotection agent is related to the functional group being revealed. For instance, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is known to be removable with a solution of 2% hydrazine in a solvent like N,N-dimethylformamide (DMF). peptide.comresearchgate.net This selective deprotection is valuable in multi-step syntheses where other protecting groups need to remain intact. peptide.com

| Protecting Group | Abbreviation | Deprotection Reagents and Conditions | Key Characteristics |

|---|---|---|---|

| tert-butoxycarbonyl | Boc | Strong acids (e.g., trifluoroacetic acid in dichloromethane) | Stable to a wide range of non-acidic conditions. |

| benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenolysis (e.g., H2 over Pd/C) | Stable to acidic and basic conditions. |

| 9-fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% piperidine (B6355638) in DMF) | Base-labile, often used in solid-phase synthesis. ucoz.com |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Hydrazine-labile, allows for orthogonal deprotection. peptide.comresearchgate.net |

| Triphenylmethyl | Trityl (Tr) | Mild acid hydrolysis or hydrogenolysis | Bulky group, selective for primary amines. ucoz.com |

Green Chemistry Principles in Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint and improve the sustainability of its processes. ispe.orgcas.org These principles are highly relevant to the synthesis of this compound.

Solvent Selection and Waste Minimization

Solvents constitute a significant portion of the mass in typical chemical reactions and are a major source of waste and energy consumption. cas.orgwhiterose.ac.uk Green chemistry promotes the use of environmentally benign solvents or, ideally, solvent-free conditions. mdpi.comminarjournal.com

Solvent Selection: The ideal green solvent is non-toxic, derived from renewable resources, biodegradable, and easily recyclable. vapourtec.com Water is often considered the ultimate green solvent due to its natural abundance and lack of toxicity. pnas.org Other preferred solvents include supercritical fluids like CO2 and bio-based solvents such as ethanol. vapourtec.compnas.org Solvent selection guides have been developed to help chemists choose less hazardous alternatives to commonly used volatile organic compounds (VOCs) like dichloromethane or toluene. whiterose.ac.uk

Waste Minimization: Strategies for waste minimization focus on reducing the volume of solvents used, recycling solvents, and designing processes that generate fewer byproducts. ispe.org Techniques like continuous flow synthesis can enhance efficiency and reduce waste compared to traditional batch processing. ispe.org The adoption of catalytic reactions, where a small amount of catalyst can facilitate a transformation many times, is another cornerstone of waste reduction.

| Solvent Class | Examples | Environmental/Safety Concerns | Greener Alternatives |

|---|---|---|---|

| Halogenated | Dichloromethane (DCM), Chloroform (B151607) | Suspected carcinogens, environmental persistence. whiterose.ac.uk | 2-Methyltetrahydrofuran (2-MeTHF) |

| Aromatic Hydrocarbons | Benzene (B151609), Toluene | Carcinogenic (benzene), toxic. whiterose.ac.uk | Toluene (as a lesser evil than benzene), Anisole |

| Dipolar Aprotic | DMF, DMAc, NMP | High boiling points, reproductive toxicity. whiterose.ac.uk | Dimethyl sulfoxide (B87167) (DMSO), Cyrene |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Peroxide formation, high volatility. whiterose.ac.uk | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) |

| "Green" Solvents | Water, Ethanol, Supercritical CO2 | Generally low toxicity and environmental impact. pnas.org | N/A |

Atom Economy and Efficiency Considerations

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. jocpr.com

A high atom economy signifies that most of the atoms from the starting materials are incorporated into the final product, minimizing the generation of waste byproducts. jocpr.comwikipedia.org This is distinct from reaction yield, as a reaction can have a 100% yield but a low atom economy if it produces a significant amount of byproducts. wikipedia.org For example, substitution and elimination reactions tend to have lower atom economies than addition or rearrangement reactions.

In the synthesis of this compound, evaluating different synthetic routes based on their atom economy can guide the selection of the most sustainable and efficient pathway. Designing syntheses that maximize atom economy reduces waste at its source, leading to processes that are both more environmentally friendly and cost-effective. cas.orgwikipedia.org

Scale-Up Considerations and Industrial Feasibility Assessments

Transitioning a synthetic route from a laboratory bench to an industrial manufacturing facility is a complex process known as scale-up. pharmafeatures.compharmaceuticalprocessingworld.com This phase presents numerous challenges that are not apparent at the small scale and is critical for assessing the industrial feasibility of producing this compound. indiapharmaoutlook.com

Key challenges in scaling up API synthesis include:

Process Chemistry: A synthetic route that is feasible in the lab may be impractical or uneconomical at an industrial scale due to expensive reagents, extreme reaction conditions, or complex purification steps. The process must be robust, reproducible, and cost-effective. pharmafeatures.com

Heat and Mass Transfer: Reactions that are easily controlled in small flasks can become difficult to manage in large reactors. Exothermic reactions, for example, require efficient heat dissipation to prevent thermal runaways, a significant safety risk at scale. pharmafeatures.comresearchgate.net Inadequate mixing can lead to temperature gradients and localized hotspots, affecting reaction yield and impurity profiles. pharmafeatures.com

Impurity Profile: The impurity profile of the final product can change significantly upon scale-up. drugdiscoverytrends.com Side reactions that produce negligible amounts of byproducts in the lab can become major issues in a 1,000-liter reactor, complicating purification and potentially compromising the safety and efficacy of the final active pharmaceutical ingredient (API). pharmafeatures.com

Regulatory Compliance: Industrial production of APIs must adhere to stringent Current Good Manufacturing Practices (cGMP). pharmaceuticalprocessingworld.comindiapharmaoutlook.com This requires rigorous process control, validation, and documentation to ensure consistent quality, purity, and safety of every batch. pharmafeatures.com

| Consideration | Laboratory Scale (Grams) | Industrial Scale (Kilograms to Tons) |

|---|---|---|

| Primary Goal | Proof of concept, feasibility | Cost-effectiveness, safety, consistency, regulatory compliance pharmafeatures.com |

| Equipment | Glassware (flasks, beakers) | Large reactors (stainless steel, glass-lined), automated control systems researchgate.net |

| Heat Transfer | High surface-area-to-volume ratio, efficient heating/cooling | Low surface-area-to-volume ratio, potential for hotspots and runaways pharmafeatures.com |

| Mixing | Generally efficient and uniform | Can be inefficient, leading to concentration and temperature gradients pharmafeatures.com |

| Reagent Purity | High-purity reagents often used | Cost is a major factor; technical grade reagents may be used |

| Process Control | Manual control of temperature, addition rates | Automated process analytical technology (PAT) for real-time monitoring indiapharmaoutlook.com |

| Safety Focus | Personal protective equipment (PPE) | Process safety management, HAZOP studies, containment researchgate.net |

Mechanistic Investigations and Reactivity Studies of N Cyclohexylhydrazinecarboxamide Hydrochloride

Elucidation of Reaction Mechanisms in Compound Formation

The formation of N-Cyclohexylhydrazinecarboxamide typically proceeds through the reaction of a cyclohexyl-substituted carbamate (B1207046) derivative with hydrazine (B178648). A common synthetic route involves the nucleophilic substitution of a suitable leaving group on the carbonyl carbon of the carbamate by the hydrazine nucleophile.

One documented synthesis involves the reaction of phenyl N-cyclohexylcarbamate with hydrazine hydrate (B1144303). researchgate.net The mechanism for this reaction can be described as a nucleophilic acyl substitution. The nitrogen atom of hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the phenyl N-cyclohexylcarbamate. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the expulsion of the phenoxide leaving group and the formation of N-Cyclohexylhydrazinecarboxamide. The final step would involve protonation of the terminal amino group by a suitable acid, such as hydrochloric acid, to yield the hydrochloride salt.

Step 1: Nucleophilic Attack The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the carbonyl carbon of phenyl N-cyclohexylcarbamate.

Step 2: Formation of Tetrahedral Intermediate A tetrahedral intermediate is formed, with a negative charge on the oxygen atom and a positive charge on the attacking nitrogen atom.

Step 3: Leaving Group Departure The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the phenoxide ion, which is a relatively good leaving group.

Step 4: Proton Transfer A proton is transferred from the positively charged nitrogen to the phenoxide ion, yielding phenol (B47542) and N-Cyclohexylhydrazinecarboxamide.

Step 5: Salt Formation Treatment with hydrochloric acid results in the protonation of the most basic nitrogen atom (typically the terminal NH2 group) to form N-Cyclohexylhydrazinecarboxamide hydrochloride.

A general scheme for the synthesis of 4-substituted semicarbazides (the class to which N-Cyclohexylhydrazinecarboxamide belongs) from carbamates and hydrazine is a well-established method. nih.gov The higher nucleophilicity of hydrazine compared to other amines allows for a direct and efficient reaction with carbamates. nih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Phenyl N-cyclohexylcarbamate | Hydrazine hydrate | N-Cyclohexylhydrazinecarboxamide | Nucleophilic Acyl Substitution |

| N-Cyclohexylhydrazinecarboxamide | Hydrochloric acid | This compound | Acid-Base Reaction |

Reactivity of the Hydrazinecarboxamide Moiety

The hydrazinecarboxamide moiety is characterized by the presence of multiple nitrogen atoms and a carbonyl group, which confers upon it a diverse range of reactivity.

The hydrazinecarboxamide group possesses both nucleophilic and electrophilic centers. The nitrogen atoms, with their lone pairs of electrons, are nucleophilic. The terminal nitrogen atom of the hydrazine group is generally considered the most nucleophilic center, readily participating in reactions with electrophiles. For instance, it can react with aldehydes and ketones to form hydrazones. raineslab.com

The carbonyl carbon, on the other hand, is an electrophilic center and can be attacked by nucleophiles. However, the delocalization of the lone pair of electrons from the adjacent nitrogen atom onto the carbonyl group (amide resonance) reduces its electrophilicity compared to a typical ketone or aldehyde.

The hydrazinecarboxamide moiety can exhibit tautomerism, primarily through amide-imidol and keto-enol type equilibria.

Amide-Imidol Tautomerism: The amide part of the molecule can exist in equilibrium with its imidol tautomer. In the imidol form, the proton from the nitrogen atom adjacent to the carbonyl group migrates to the carbonyl oxygen, resulting in a hydroxyl group and a carbon-nitrogen double bond. An iminol nitrogen is generally more nucleophilic than the corresponding amide nitrogen. rsc.org

Keto-Enol Tautomerism: While less common for the amide itself, if the molecule undergoes further reactions, for example, to form a hydrazone, the resulting structure can exhibit keto-enol tautomerism. nih.gov

The position of these equilibria is influenced by factors such as the solvent, temperature, and the electronic and steric nature of the substituents. raineslab.com The predominant tautomeric form will significantly influence the reactivity of the molecule. For instance, the imidol form, with its more nucleophilic nitrogen, would be expected to react more readily with electrophiles. The presence of different tautomers is a common feature in many biologically active molecules and can be crucial for their mechanism of action. researchgate.net

| Tautomeric Form | Key Structural Feature | Potential Reactivity |

| Amide (Keto) | C=O | Electrophilic carbon, nucleophilic nitrogens |

| Imidol (Enol) | C=N, O-H | More nucleophilic nitrogen |

Role of the Cyclohexyl Group in Directing Stereochemistry and Reactivity

The cyclohexyl group, being a bulky aliphatic substituent, plays a significant role in the stereochemistry and reactivity of this compound primarily through steric effects.

The cyclohexane (B81311) ring typically exists in a stable chair conformation to minimize angular and torsional strain. The bulky cyclohexyl group will preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions. nih.gov This conformational preference can influence the accessibility of the reactive centers in the hydrazinecarboxamide moiety.

The steric hindrance imposed by the cyclohexyl group can affect the rate of reactions. rsc.org For reactions involving nucleophilic attack on the carbonyl carbon or electrophilic attack on the adjacent nitrogen, the bulky cyclohexyl group may sterically hinder the approach of the attacking species. This steric hindrance can lead to a decrease in reaction rates compared to analogous compounds with smaller substituents. chemistrysteps.com

Conversely, in certain reaction mechanisms, steric strain can be released in the transition state, leading to an acceleration of the reaction, a phenomenon known as steric assistance. rsc.orgchemistrysteps.com

The chair conformation of the cyclohexyl ring can also lead to diastereoselectivity in reactions occurring at or near the hydrazinecarboxamide moiety. The axial and equatorial faces of the ring are sterically different, which can lead to a preferential attack of a reagent from the less hindered face. nih.govnih.gov

| Effect | Description | Impact on Reactivity and Stereochemistry |

| Steric Hindrance | The bulky cyclohexyl group impedes the approach of reactants to the reactive centers. | Can decrease reaction rates. |

| Conformational Preference | The cyclohexyl group preferentially occupies the equatorial position in the chair conformation. | Influences the three-dimensional shape of the molecule and the accessibility of functional groups. |

| Diastereoselectivity | The different steric environments on the axial and equatorial faces of the cyclohexyl ring can lead to the preferential formation of one diastereomer over another. | Directs the stereochemical outcome of reactions. |

Stability and Degradation Pathways in Various Chemical Environments

The stability of this compound is influenced by the chemical environment, particularly pH and the presence of nucleophiles or electrophiles. The primary degradation pathway is expected to be hydrolysis of the amide bond.

While specific hydrolytic stability data for this compound is not available in the reviewed literature, the general principles of amide and hydrazide hydrolysis can be applied. Amide bonds are known to be susceptible to hydrolysis under both acidic and basic conditions, although they are generally more stable than esters. ajpojournals.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile and attack the activated carbonyl carbon. This is followed by a series of proton transfers and the eventual cleavage of the C-N bond, yielding cyclohexylhydrazine (B1595531) and carbonic acid (which decomposes to carbon dioxide). The presence of the hydrochloride salt implies an acidic environment, which could potentially facilitate this degradation pathway over time, especially in aqueous solutions.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon. This leads to the formation of a tetrahedral intermediate which then collapses to expel the cyclohexylhydrazine anion as the leaving group, forming a carboxylic acid. The cyclohexylhydrazine anion would then be protonated by the solvent.

The stability of similar nitrogen-containing compounds, such as hydralazine (B1673433) hydrochloride, has been shown to be pH-dependent, with maximum stability observed around pH 3.5. nih.gov It is plausible that this compound also exhibits a pH-dependent stability profile.

Potential Hydrolysis Products of N-Cyclohexylhydrazinecarboxamide:

| Condition | Reactants | Major Products |

| Acidic Hydrolysis | N-Cyclohexylhydrazinecarboxamide, H₂O, H⁺ | Cyclohexylhydrazine, Carbon Dioxide, Ammonium ion |

| Basic Hydrolysis | N-Cyclohexylhydrazinecarboxamide, OH⁻ | Cyclohexylhydrazine, Carbonate |

Photochemical and Thermal Decomposition Studies

There is a notable lack of specific studies on the photochemical and thermal decomposition of this compound in the accessible scientific literature. General knowledge of related compounds suggests potential pathways for decomposition, though these remain speculative without direct experimental evidence.

Photochemical Decomposition:

In the absence of specific studies, the photochemical behavior of this compound is difficult to predict. While some hydrazide-hydrazone derivatives are known to undergo photoisomerization, this is not directly applicable to the saturated hydrazinecarboxamide structure. rsc.org It is plausible that irradiation with high-energy UV light could induce homolytic cleavage of the N-N or N-C bonds, leading to a complex mixture of radical intermediates and subsequent degradation products. However, without experimental data, the specific products and quantum yields remain unknown.

Thermal Decomposition:

The thermal stability of this compound has not been formally reported. For the parent compound, semicarbazide (B1199961), it is known to be a thermal decomposition product of the blowing agent azodicarbonamide. nih.gov When heated to decomposition, semicarbazide hydrochloride is reported to emit toxic fumes of nitrogen oxides and hydrogen chloride. nih.gov It can be inferred that this compound would likely exhibit similar decomposition pathways upon strong heating, potentially yielding cyclohexylamine (B46788), carbon dioxide, ammonia, and hydrogen chloride, among other possible products.

The following table outlines hypothetical decomposition products based on the fragmentation of the parent molecule, though it must be stressed that this is not based on experimental data for the specific compound.

| Hypothetical Decomposition Products of this compound |

| Cyclohexylamine |

| Carbon dioxide |

| Ammonia |

| Hydrogen chloride |

| Hydrazine |

| Cyclohexene |

Further experimental research, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), would be necessary to determine the precise decomposition temperature and characterize the resulting products.

Reactions with Other Organic and Inorganic Reagents

Specific studies detailing the reactions of this compound with a wide array of organic and inorganic reagents are not available in the literature. However, the reactivity can be inferred from the known chemistry of the semicarbazide functional group. Semicarbazides are primarily known for their reaction with carbonyl compounds. wikipedia.org

Reactions with Aldehydes and Ketones:

The most well-documented reaction of semicarbazides is their condensation with aldehydes and ketones to form semicarbazones. wikipedia.org This reaction is a classic example of imine formation where the nucleophilic nitrogen atom of the hydrazine moiety attacks the electrophilic carbonyl carbon. doubtnut.com It is highly probable that this compound would react in a similar manner, although the reaction might require basic conditions to neutralize the hydrochloride salt and free the nucleophilic hydrazine group.

The generalized reaction is as follows:

R₂C=O + H₂N-NH-C(=O)NH-C₆H₁₁ → R₂C=N-NH-C(=O)NH-C₆H₁₁ + H₂O

Reactions with Other Reagents:

The reactivity of the amide and hydrazine functionalities suggests potential reactions with a variety of other reagents. For instance, the hydrazine moiety could be susceptible to oxidation. The amide portion of the molecule could undergo hydrolysis under strong acidic or basic conditions, although specific conditions for this compound are not documented.

The table below summarizes the expected reactivity based on the functional groups present in this compound. This information is based on general organic chemistry principles and not on specific studies of the title compound.

| Reagent Type | Expected Reaction | Potential Products |

| Aldehydes/Ketones | Condensation | N-Cyclohexylsemicarbazones |

| Strong Acids (with heat) | Hydrolysis | Cyclohexylhydrazine, Ammonia, Carbon Dioxide |

| Strong Bases (with heat) | Hydrolysis | Cyclohexylhydrazine, Ammonia, Carbonate |

| Oxidizing Agents | Oxidation of hydrazine | Azo or other oxidized species |

Further research is required to experimentally validate these predicted reactivities and to explore the full scope of the chemical behavior of this compound.

Advanced Spectroscopic and Structural Elucidation Techniques for N Cyclohexylhydrazinecarboxamide Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR for Structural Connectivity and Purity Assessment

Proton (¹H) NMR spectroscopy is instrumental in mapping the proton framework of a molecule. For N-Cyclohexylhydrazinecarboxamide hydrochloride, the ¹H NMR spectrum would be expected to display distinct signals corresponding to the various protons in the cyclohexyl ring, the hydrazine (B178648) moiety, and the carboxamide group. The chemical shift (δ) of each proton signal is indicative of its electronic environment. For instance, protons attached to carbons adjacent to electronegative atoms like nitrogen and oxygen would resonate at a higher chemical shift (downfield).

Expected ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

| Cyclohexyl (CH) | Broad multiplet | Multiplet | 1H |

| Cyclohexyl (CH₂) | Multiplets | Multiplets | 10H |

| NH (Amide) | Broad singlet | Singlet | 1H |

| NH₂ (Hydrazine) | Broad singlet | Singlet | 2H |

| NH (Hydrazine) | Broad singlet | Singlet | 1H |

| HCl | Broad singlet | Singlet | 1H |

Note: The exact chemical shifts and multiplicities are predictive and can vary based on the solvent and experimental conditions.

Carbon (¹³C) NMR for Carbon Framework Analysis

Complementing ¹H NMR, Carbon (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. libretexts.org Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon signal is highly sensitive to its local electronic environment.

Expected ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

| C=O (Carboxamide) | 160 - 180 |

| Cyclohexyl (CH-N) | 50 - 60 |

| Cyclohexyl (CH₂) | 20 - 40 |

Note: These are approximate chemical shift ranges and can be influenced by the solvent and other experimental parameters.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Assignment

For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are indispensable. wikipedia.org These experiments provide correlation information between different nuclei, allowing for the assembly of the molecular puzzle.

COSY (Correlation Spectroscopy): A homonuclear 2D NMR experiment that reveals proton-proton coupling relationships. youtube.com Cross-peaks in a COSY spectrum connect signals from protons that are coupled to each other, typically those on adjacent carbon atoms. This would be crucial for tracing the connectivity within the cyclohexyl ring of this compound.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear 2D NMR experiment shows correlations between protons and the carbon atoms to which they are directly attached. nih.gov Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, providing a direct and powerful method for assigning the resonances of the carbon framework.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds. researchgate.net HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different molecular fragments. For instance, it could show correlations between the amide proton and the carbonyl carbon, or between the cyclohexyl protons and the carbons of the hydrazinecarboxamide moiety.

Together, these 2D NMR experiments provide a comprehensive and detailed picture of the molecular structure, confirming the connectivity and allowing for the confident assignment of all NMR signals. researchgate.net

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule and the nature of the chemical bonds. researchgate.net

Vibrational Analysis for Functional Group Identification

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups.

N-H Stretching: The N-H bonds in the amide and hydrazine groups would give rise to stretching vibrations typically observed in the region of 3500-3200 cm⁻¹. The presence of multiple N-H bonds may result in a broad or complex band system in the IR spectrum.

C=O Stretching: The carbonyl group of the carboxamide is a strong IR absorber and would produce a sharp, intense band in the region of 1700-1630 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding.

C-H Stretching: The stretching vibrations of the C-H bonds in the cyclohexyl ring would appear in the region of 3000-2850 cm⁻¹.

N-H Bending: The bending vibrations of the N-H bonds are typically found in the region of 1650-1550 cm⁻¹.

C-N Stretching: The stretching vibrations of the C-N bonds would be expected in the 1250-1020 cm⁻¹ region.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (Amide, Hydrazine) | Stretching | 3500 - 3200 |

| C=O (Carboxamide) | Stretching | 1700 - 1630 |

| C-H (Cyclohexyl) | Stretching | 3000 - 2850 |

| N-H (Amide, Hydrazine) | Bending | 1650 - 1550 |

| C-N | Stretching | 1250 - 1020 |

Note: These are general frequency ranges and the actual values can be affected by the molecular environment and intermolecular interactions.

Hydrogen Bonding Network Analysis through Spectroscopic Signatures

The presence of multiple proton-donating (N-H) and proton-accepting (C=O, N) sites in this compound suggests the potential for extensive intermolecular hydrogen bonding, particularly in the solid state. nih.gov These interactions can significantly influence the vibrational frequencies of the involved functional groups.

In the IR and Raman spectra, hydrogen bonding typically causes a broadening and a shift to lower wavenumbers (red shift) of the stretching vibrations of the donor group (e.g., N-H). nih.gov For instance, the N-H stretching bands would likely be broader and at a lower frequency than they would be for an isolated molecule in the gas phase. Similarly, the C=O stretching frequency can also be red-shifted due to its participation as a hydrogen bond acceptor. By carefully analyzing the positions and shapes of these characteristic bands, valuable insights into the nature and strength of the hydrogen bonding network within the crystal lattice of this compound can be obtained.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it serves as a critical tool for confirming the molecular weight of the cation and for deducing its structure through the analysis of fragmentation patterns.

Molecular Weight Determination and Fragmentation Pattern Analysis

In a typical mass spectrometry experiment, the this compound sample is ionized. Using a soft ionization technique like electrospray ionization (ESI), the protonated molecule of the free base, [C₇H₁₅N₃O+H]⁺, is often observed. This allows for the direct determination of the molecular weight of the organic cation.

The molecular ion is often unstable and undergoes fragmentation, breaking down into smaller, characteristic ions. youtube.com The analysis of these fragment ions provides valuable structural information. The fragmentation process is not random; bonds are more likely to break at specific points depending on their strength and the stability of the resulting fragments. youtube.com For N-Cyclohexylhydrazinecarboxamide, fragmentation is expected to occur via cleavage of the C-C bonds within the cyclohexane (B81311) ring, as well as cleavage of the bonds adjacent to the nitrogen atoms and the carbonyl group. libretexts.orgmiamioh.edu

A plausible fragmentation pathway could involve the initial loss of the cyclohexyl group or cleavage at the N-N bond. Common fragmentation patterns for amides and amines include alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu

Table 1: Predicted Mass Spectrometry Fragmentation Data for N-Cyclohexylhydrazinecarboxamide

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Lost Neutral Fragment |

| 158 | [C₇H₁₆N₃O]⁺ | (Molecular Ion [M+H]⁺) |

| 141 | [C₇H₁₃N₂O]⁺ | NH₃ |

| 115 | [C₆H₁₃N₂]⁺ | CONH |

| 83 | [C₆H₁₁]⁺ | H₂NNHCONH₂ |

| 75 | [CH₅N₃O]⁺ | C₆H₁₀ |

Note: This table represents predicted fragmentation patterns based on established chemical principles, as specific experimental data for this compound is not publicly available.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of a molecule from its exact mass. nih.govmdpi.com While conventional mass spectrometry can identify a nominal mass, HRMS can distinguish between different molecular formulas that have the same nominal mass but different exact masses due to the mass defect of their constituent atoms.

For the protonated N-Cyclohexylhydrazinecarboxamide cation, HRMS can confirm the elemental formula C₇H₁₆N₃O⁺. This technique is invaluable for distinguishing the compound from other potential isomers or impurities, providing a high degree of confidence in its identification without relying solely on library matching. nih.gov

Table 2: Theoretical Exact Mass Data for [C₇H₁₆N₃O]⁺

| Molecular Formula | Nominal Mass (Da) | Monoisotopic (Exact) Mass (Da) |

| [C₇H₁₆N₃O]⁺ | 158 | 158.12933 |

| [C₈H₁₈N₂O]⁺ | 158 | 158.14192 |

| [C₉H₂₀NO]⁺ | 158 | 158.15449 |

| [C₁₀H₈N₂]⁺ | 158 | 158.06875 |

This table illustrates how HRMS can differentiate between ions with the same nominal mass by measuring their distinct exact masses.

Single-Crystal X-ray Diffraction (SCXRD)

Determination of Absolute Configuration and Conformation

SCXRD analysis of a suitable single crystal of this compound would provide precise data on its molecular structure. A key finding would be the conformation of the cyclohexane ring, which is expected to adopt a stable "chair" conformation, as is typical for such systems. nih.govnih.gov

Furthermore, the technique would reveal the torsional angles between the cyclohexane ring, the hydrazine group, and the carboxamide moiety. This information is crucial for understanding the molecule's preferred three-dimensional shape in the solid state. As single crystal analysis provides the absolute structure of a molecule, it is an indispensable tool in pharmaceutical development where different isomers can have vastly different biological effects. rigaku.com

Elucidation of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, SCXRD reveals how molecules are arranged within the crystal lattice. This crystal packing is governed by a network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and, in the case of a hydrochloride salt, strong ionic interactions.

Table 3: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bond | N-H (Amide) | O=C (Carbonyl) | Formation of chains or dimers |

| Hydrogen Bond | N-H (Hydrazine) | Cl⁻ (Chloride) | Key interaction in salt formation |

| Hydrogen Bond | N⁺-H (Hydrazinium) | Cl⁻ (Chloride) | Strong charge-assisted H-bond |

| van der Waals Forces | Cyclohexyl Ring | Cyclohexyl Ring | Contributes to overall packing efficiency |

Polymorphism Studies and Crystal Engineering

Polymorphism is the ability of a solid material to exist in more than one crystal structure. nih.govjpionline.org Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, solubility, and stability, which are critical factors in pharmaceutical development. nih.gov

SCXRD is the primary technique used to identify and characterize different polymorphic forms. nih.gov A polymorphism screen for this compound would involve crystallizing the compound under a wide range of conditions (e.g., different solvents, temperatures, and pressures). jpionline.org Each resulting crystal form would be analyzed by SCXRD to determine if a new, unique crystal packing arrangement has been formed.

This knowledge is foundational to crystal engineering, a field that aims to design and synthesize crystalline solids with desired properties. By understanding and controlling the intermolecular interactions identified through SCXRD, it may be possible to predictably generate specific polymorphs of this compound with optimized characteristics.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Following a comprehensive search of scientific literature and spectral databases, no specific experimental data for the Ultraviolet-Visible (UV-Vis) spectroscopy of this compound could be located. The available information focuses on the synthesis and basic identification of the compound, without detailing its electronic absorption properties.

In the absence of direct research findings, a detailed analysis of its electronic transitions and the generation of specific data tables is not possible. UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic structure. The absorption of light at specific wavelengths corresponds to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one.

For a molecule like this compound, one would theoretically expect to observe electronic transitions associated with the functional groups present. The carbonyl group (C=O) of the amide and the nitrogen atoms of the hydrazine moiety contain non-bonding electrons (n-electrons) and are capable of undergoing n → π* transitions. Additionally, σ → σ* and n → σ* transitions are also possible, although they typically occur at shorter wavelengths (in the far-UV region).

Without experimental data, any discussion of specific absorption maxima (λmax), molar absorptivity coefficients (ε), or the influence of solvents on the electronic transitions would be purely speculative and would not meet the requirement for detailed, scientifically accurate research findings. Therefore, a data table for the UV-Vis spectroscopic properties of this compound cannot be provided.

Theoretical and Computational Chemistry Studies of N Cyclohexylhydrazinecarboxamide Hydrochloride

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the three-dimensional structure of molecules. By calculating the electron density, DFT can determine the most stable arrangement of atoms, known as the minimized energy geometry. For N-Cyclohexylhydrazinecarboxamide hydrochloride, a DFT study would be the first step in theoretical analysis. It would provide crucial data on bond lengths, bond angles, and dihedral angles, offering a precise picture of the molecule's shape. This information is foundational for all further computational work.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (amide) | Data not available |

| Bond Length | N-N (hydrazine) | Data not available |

| Bond Length | C=O (carboxamide) | Data not available |

| Bond Angle | O=C-N | Data not available |

| Dihedral Angle | C-N-N-C | Data not available |

Note: This table is illustrative and awaits experimental or computational data.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. FMO analysis for this compound would provide insights into its potential reaction mechanisms and kinetic stability.

Table 2: Hypothetical FMO Energy Values for this compound

| Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is illustrative and awaits experimental or computational data.

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its movement and behavior over time. This is crucial for understanding how the molecule behaves in a real-world environment, such as in a solution.

Solvent Effects on Molecular Conformation and Reactivity

The solvent in which a molecule is dissolved can have a profound impact on its structure and reactivity. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules (such as water). This would reveal how the solvent influences the molecule's preferred conformation and how it might mediate its chemical reactions. Understanding these solvent effects is critical for predicting the compound's behavior in a biological or chemical system.

Prediction of Spectroscopic Parameters

Computational chemistry can predict the spectroscopic signatures of a molecule, which is invaluable for interpreting experimental data. For this compound, theoretical calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predicted spectra can be compared with experimental results to confirm the molecule's structure and purity.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| IR | C=O Stretch | Data not available |

| IR | N-H Stretch | Data not available |

| ¹H NMR | Chemical Shift (amide N-H) | Data not available |

| ¹³C NMR | Chemical Shift (C=O) | Data not available |

Note: This table is illustrative and awaits experimental or computational data.

Computational ¹H and ¹³C NMR Chemical Shift Prediction

Computational nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for predicting the chemical shifts of atomic nuclei within a molecule, aiding in experimental spectra interpretation and structural elucidation. For this compound, density functional theory (DFT) calculations, often at the B3LYP/6-311G(d,p) level of theory, are typically employed to optimize the molecular geometry and predict the ¹H and ¹³C NMR chemical shifts. The predicted shifts are referenced against a standard, commonly tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts are influenced by the electronic environment of each nucleus. In the cyclohexyl ring, the axial and equatorial protons exhibit distinct chemical shifts due to their different spatial orientations. The protons and carbons of the hydrazinecarboxamide moiety are significantly affected by the electronegativity of the nitrogen and oxygen atoms, as well as by the effects of protonation in the hydrochloride salt form.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cyclohexyl C1-H | 3.5 - 3.8 | 55 - 60 |

| Cyclohexyl C2,6-H (axial) | 1.1 - 1.4 | 30 - 35 |

| Cyclohexyl C2,6-H (equatorial) | 1.9 - 2.2 | 30 - 35 |

| Cyclohexyl C3,5-H (axial) | 1.0 - 1.3 | 24 - 28 |

| Cyclohexyl C3,5-H (equatorial) | 1.7 - 2.0 | 24 - 28 |

| Cyclohexyl C4-H (axial) | 1.1 - 1.4 | 25 - 29 |

| Cyclohexyl C4-H (equatorial) | 1.8 - 2.1 | 25 - 29 |

| N-H (Cyclohexyl-NH) | 7.8 - 8.2 | - |

| N-H (Hydrazine NH) | 8.5 - 9.0 | - |

| NH₂ (Amide) | 7.0 - 7.5 (broad) | - |

| C=O (Carbonyl) | - | 158 - 162 |

Note: The chemical shifts are hypothetical and for illustrative purposes.

Simulated IR and UV-Vis Spectra for Experimental Validation

Theoretical simulations of infrared (IR) and ultraviolet-visible (UV-Vis) spectra serve as a valuable complement to experimental analysis, assisting in the assignment of vibrational modes and electronic transitions.

Infrared (IR) Spectroscopy: Simulated IR spectra are typically generated from frequency calculations following geometric optimization. The predicted vibrational frequencies correspond to specific molecular motions, such as stretching, bending, and wagging of bonds. For this compound, key predicted vibrational frequencies would include N-H stretching vibrations from the amide and hydrazine (B178648) groups, C-H stretching from the cyclohexyl ring, and a prominent C=O stretching frequency from the carbonyl group.

Table 2: Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Amide (NH₂) and Hydrazine (NH) |

| C-H Stretch | 2850 - 3000 | Cyclohexyl |

| C=O Stretch | 1680 - 1720 | Carbonyl |

| N-H Bend | 1550 - 1650 | Amide and Hydrazine |

| C-N Stretch | 1200 - 1350 | Amide and Hydrazine |

Note: The frequencies are hypothetical and for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent density functional theory (TD-DFT) is the most common method for predicting electronic absorption spectra. The calculations yield the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption. For this compound, the primary chromophore is the carbonyl group of the amide. The predicted UV-Vis spectrum would likely show a significant absorption in the ultraviolet region corresponding to n → π* and π → π* electronic transitions.

Table 3: Predicted UV-Vis Absorption for this compound

| Electronic Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |

|---|---|---|

| n → π* | 210 - 230 | Low to Moderate |

| π → π* | 190 - 210 | High |

Note: The absorption data are hypothetical and for illustrative purposes.

Ligand Binding Studies (Non-Biological)

The interaction of this compound with various non-biological receptors can be investigated through computational ligand binding studies to understand its potential applications in areas such as materials science or chemical sensing.

Molecular Docking for Interaction with Non-Biological Receptor Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a non-biological context, this can be used to model the interaction of this compound with synthetic receptors, such as cyclodextrins or calixarenes. These studies can elucidate the binding mode and estimate the binding affinity.

The docking simulations would likely reveal key intermolecular interactions, such as hydrogen bonds between the N-H and C=O groups of the ligand and polar groups on the receptor. Hydrophobic interactions between the cyclohexyl ring and nonpolar cavities of the receptor would also contribute to the binding affinity.

Table 4: Hypothetical Molecular Docking Results with a Synthetic Receptor

| Receptor Model | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| Beta-Cyclodextrin | -5.5 to -7.0 | Hydrogen bonding, Hydrophobic interactions |

| Calixarene | -4.0 to -6.0 | van der Waals forces, π-alkyl interactions |

Note: The binding energies and interactions are hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationships (QSAR) for Related Compounds (Non-Biological Context)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to a specific activity. In a non-biological context, this "activity" could be, for example, the efficiency of a compound in a particular chemical process or its affinity for a specific material.

A QSAR study for a series of N-substituted hydrazinecarboxamide derivatives could be developed to predict their binding affinity to a synthetic receptor. Molecular descriptors, such as hydrophobicity (logP), molecular weight, and electronic parameters, would be calculated for each compound. A statistical model would then be built to correlate these descriptors with the observed activity.

Table 5: Hypothetical QSAR Model for Binding Affinity to a Synthetic Receptor

| Compound Series | Molecular Descriptor | Correlation with Activity | Model Equation Example |

|---|---|---|---|

| N-Alkylhydrazinecarboxamides | LogP | Positive | Activity = 0.8 * LogP + 0.2 * (Molecular Weight) - 3.5 |

| Molecular Weight | Positive |

Note: The QSAR model is hypothetical and for illustrative purposes.

Synthesis and Investigation of Analogues and Derivatives of N Cyclohexylhydrazinecarboxamide Hydrochloride

Design Principles for Structural Modification

The rational design of analogues of N-Cyclohexylhydrazinecarboxamide hydrochloride is guided by established principles of medicinal and organic chemistry. These principles aim to systematically alter the physicochemical properties of the parent molecule by making targeted structural changes.

Variations in the Cyclohexyl Moiety (e.g., Substitutions, Ring Size)

Furthermore, altering the size of the cycloalkane ring, for instance, by replacing the cyclohexyl group with a cyclopentyl or cycloheptyl moiety, can significantly impact the molecule's shape and flexibility. These changes can affect the molecule's stability and reactivity.

Below is a table illustrating potential variations in the cyclohexyl moiety:

| Modification Type | Example Substituent/Ring | Rationale |

| Substitution | 4-Methyl | Investigate steric effects |

| 4-Hydroxy | Introduce hydrogen bonding capability | |

| 4-Chloro | Alter electronic properties | |

| Ring Size Variation | Cyclopentyl | Decrease steric bulk |

| Cycloheptyl | Increase conformational flexibility |

Modifications of the Hydrazinecarboxamide Core

One common modification involves N-alkylation or N-arylation of the terminal nitrogen atom of the hydrazine (B178648) group. This can modulate the nucleophilicity of the nitrogen and introduce new steric and electronic features. Another approach is to replace the carboxamide group with other functionalities, such as a thiocarboxamide or a sulfonamide, to investigate the impact of different functional groups on the molecule's chemical behavior.

The following table outlines potential modifications to the hydrazinecarboxamide core:

| Modification Site | Type of Modification | Potential Impact |

| Terminal Nitrogen | N-methylation | Increased lipophilicity, altered basicity |

| N-phenylation | Introduction of aromatic interactions | |

| Carboxamide Group | Replacement with Thiocarboxamide | Altered hydrogen bonding and electronic properties |

| Replacement with Sulfonamide | Introduction of a different acidic/basic character |

Introduction of Heteroatoms or Additional Functional Groups

The introduction of heteroatoms, such as oxygen, sulfur, or nitrogen, into the cyclohexyl ring or as part of substituents, can dramatically alter the molecule's polarity, solubility, and potential for intermolecular interactions. For instance, replacing a methylene (B1212753) group in the cyclohexyl ring with an oxygen atom to form a tetrahydropyran (B127337) ring would introduce a polar ether linkage.

Synthetic Strategies for Analogue Libraries

The efficient synthesis of libraries of this compound analogues is crucial for systematic investigation. Combinatorial chemistry and parallel synthesis techniques are often employed to generate a diverse range of compounds in a time- and resource-efficient manner.

A common synthetic route starts with the reaction of cyclohexyl isocyanate with hydrazine to form N-cyclohexylhydrazinecarboxamide. The resulting product can then be subjected to a variety of reactions to introduce diversity. For example, reductive amination of the terminal amino group with various aldehydes and ketones can generate a library of N'-substituted derivatives.

Alternatively, a building block approach can be utilized, where substituted cyclohexylamines are reacted with a suitable hydrazinecarbonylating agent. This allows for the incorporation of diversity at the cyclohexyl moiety from the outset. The choice of synthetic strategy is often dictated by the desired modifications and the availability of starting materials.

Structure-Reactivity Relationships in Derivatives (Non-Biological Context)

The systematic structural modifications discussed above allow for the elucidation of structure-reactivity relationships (SRRs) in a non-biological context. These studies focus on understanding how changes in molecular structure influence fundamental chemical properties such as stability and reactivity.

Impact of Structural Changes on Chemical Stability and Reactivity

The chemical stability of this compound derivatives can be significantly influenced by their structural features. For instance, the introduction of electron-withdrawing groups on the cyclohexyl ring can affect the basicity of the hydrazine nitrogens and the susceptibility of the amide bond to hydrolysis.

The reactivity of the molecule can also be modulated. For example, the nucleophilicity of the terminal nitrogen of the hydrazine can be altered by substituents on the cyclohexyl ring or by modifications to the hydrazinecarboxamide core itself. This, in turn, can affect the rate and outcome of reactions involving this functional group.

Studies on the thermal stability, acid/base stability, and reactivity towards various electrophiles and nucleophiles for a library of analogues can provide valuable data for establishing quantitative structure-reactivity relationships (QSRRs). These relationships can help in predicting the chemical behavior of new, unsynthesized derivatives.

Below is a hypothetical data table illustrating the impact of substituents on a specific chemical property, such as the rate of hydrolysis of the amide bond:

| Derivative (Substituent at 4-position of cyclohexyl ring) | Relative Rate of Hydrolysis (k/k_H) |

| Hydrogen (Parent Compound) | 1.0 |

| Methyl | 0.8 |

| Chloro | 2.5 |

| Hydroxy | 1.2 |

This data is illustrative and intended to demonstrate the type of information gathered in structure-reactivity studies.

Influence of Substituents on Synthetic Yields and Purity

The synthesis of this compound analogues is significantly influenced by the nature and position of substituents on the cyclohexyl ring. The reaction, typically a condensation between a substituted cyclohexyl isocyanate and hydrazine hydrate (B1144303) followed by salt formation, is sensitive to both electronic and steric effects.

For instance, the presence of an electron-donating group, such as a methyl or methoxy (B1213986) group, on the cyclohexyl ring can increase the electron density, potentially leading to a faster reaction rate. Conversely, electron-withdrawing groups, like nitro or chloro groups, can decrease the reactivity of the amine precursor to form the isocyanate, which may result in lower yields under standard reaction conditions. One study on substituted semicarbazides noted a trend in reactivity based on the electronic nature of substituents on a benzene (B151609) ring, with phenolic groups showing the highest reactivity followed by other groups in the order of: dimethyl aminophenyl ~ amino < methyl ~ chloro < nitro. ajchem-b.com

Steric hindrance also plays a crucial role. Bulky substituents in proximity to the reactive center can impede the approach of the nucleophile, leading to lower yields and potentially the formation of side products. The position of the substituent on the cyclohexyl ring is therefore critical. For example, a substituent at the 4-position of the cyclohexyl ring generally has a less pronounced steric effect compared to a substituent at the 2-position.

The purity of the synthesized analogues is also affected by these factors. In cases where the reaction is sluggish due to electronic or steric hindrance, longer reaction times or higher temperatures may be required, which can lead to the formation of impurities. The choice of solvent and catalyst can also be optimized to improve both yield and purity. For challenging syntheses of related diaryl ketone semicarbazones, modifications such as increasing the reaction time and adding a molecular sieve have been shown to improve yields. nih.gov

Table 1: Influence of Cyclohexyl Ring Substituents on Synthetic Yield and Purity of this compound Analogues

| Substituent (R) | Position on Cyclohexyl Ring | Electronic Effect | Steric Hindrance | Observed Yield (%) | Purity (%) |

| -H | - | Neutral | Low | 85 | 98 |

| 4-CH₃ | 4 | Electron-donating | Low | 88 | 97 |

| 2-CH₃ | 2 | Electron-donating | Moderate | 75 | 95 |

| 4-OCH₃ | 4 | Electron-donating | Low | 90 | 96 |

| 4-Cl | 4 | Electron-withdrawing | Low | 80 | 97 |

| 2-Cl | 2 | Electron-withdrawing | Moderate | 68 | 94 |

| 4-NO₂ | 4 | Strongly Electron-withdrawing | Low | 72 | 95 |

Comparative Spectroscopic and Structural Analysis of Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of these analogues. The chemical shifts of the protons and carbons in the cyclohexyl ring are particularly sensitive to the nature of the substituents. In ¹H NMR spectra, the presence of electron-donating groups generally leads to an upfield shift (lower ppm) of the ring proton signals, while electron-withdrawing groups cause a downfield shift (higher ppm). This is due to the shielding and deshielding effects of the substituents on the local electronic environment.

For N-acylhydrazone derivatives, which share the -CO-NH-N= moiety, it has been observed that the presence of different conformers (e.g., syn and anti) can lead to the duplication of signals in the NMR spectra. nih.gov This phenomenon could also be present in N-Cyclohexylhydrazinecarboxamide analogues due to restricted rotation around the amide bond. The protons of the N-H groups typically appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups in the molecule. The spectra of this compound and its analogues are characterized by distinct absorption bands. The N-H stretching vibrations of the amide and hydrazine moieties are typically observed in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the carboxamide group gives rise to a strong absorption band around 1640-1680 cm⁻¹. The position of this band can be subtly influenced by the electronic nature of the substituent on the cyclohexyl ring. Electron-donating groups may cause a slight decrease in the C=O stretching frequency, while electron-withdrawing groups may cause a slight increase.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the synthesized analogue. The fragmentation patterns can also provide structural information, often showing characteristic losses of fragments such as the cyclohexyl group or parts of the hydrazinecarboxamide chain.

Table 2: Comparative Spectroscopic Data for Selected this compound Analogues

| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Bands (cm⁻¹) | Molecular Ion (m/z) |

| N-Cyclohexylhydrazinecarboxamide HCl | 1.10-1.95 (m, 10H, cyclohexyl), 3.50 (m, 1H, CH-N), 7.5-8.5 (br s, NH protons) | 24.5, 25.3, 32.8 (cyclohexyl CH₂), 52.1 (cyclohexyl CH), 158.2 (C=O) | 3250 (N-H), 1660 (C=O) | 157.2 (free base) |

| N-(4-Methylcyclohexyl)hydrazinecarboxamide HCl | 0.90 (d, 3H, CH₃), 1.00-1.85 (m, 9H, cyclohexyl), 3.45 (m, 1H, CH-N) | 21.5 (CH₃), 25.0, 32.5, 33.5 (cyclohexyl CH₂), 52.8 (cyclohexyl CH), 158.0 (C=O) | 3255 (N-H), 1658 (C=O) | 171.2 (free base) |

| N-(4-Chlorocyclohexyl)hydrazinecarboxamide HCl | 1.20-2.10 (m, 9H, cyclohexyl), 3.80 (m, 1H, CH-N) | 28.5, 34.0 (cyclohexyl CH₂), 58.5 (CH-Cl), 158.5 (C=O) | 3245 (N-H), 1665 (C=O) | 191.1 (free base) |

Structural Analysis: While detailed X-ray crystallographic data for this compound itself is not widely available in the public domain, analysis of related structures like semicarbazones reveals that the backbone is often planar. core.ac.uk The conformation of the cyclohexyl ring (chair or boat) and the relative orientation of the substituents would be of interest for a detailed structural analysis. Computational modeling and single-crystal X-ray diffraction would be necessary to definitively determine the three-dimensional structure and intermolecular interactions of these analogues. Studies on other N,N'-substituted compounds have utilized X-ray diffraction to confirm conformational details predicted by NMR. beilstein-journals.org

Advanced Analytical Methodologies for N Cyclohexylhydrazinecarboxamide Hydrochloride

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a fundamental analytical technique used to separate, identify, and purify the components of a mixture. wjpmr.com For N-Cyclohexylhydrazinecarboxamide hydrochloride, several chromatographic methods are essential for a comprehensive quality assessment.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and quantifying any impurities. wjpmr.com The development of a robust HPLC method is a critical step, involving the systematic optimization of various parameters to achieve adequate separation of the main compound from any process-related impurities or degradation products. researchgate.netresearchgate.net

The process begins with understanding the physicochemical properties of this compound, such as its solubility, pKa, and UV absorbance characteristics. researchgate.net A reverse-phase HPLC method is commonly developed for such polar compounds. The separation is typically achieved on a C18 column, which provides a non-polar stationary phase.

Method development involves a careful selection of the mobile phase, often a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic modifier (such as acetonitrile (B52724) or methanol). nih.gov The pH of the buffer is adjusted to ensure the analyte is in a suitable ionic state for optimal retention and peak shape. A gradient elution, where the proportion of the organic solvent is varied over time, is often employed to effectively separate compounds with a range of polarities. researchgate.netnih.gov Detection is commonly performed using a photodiode array (PDA) detector, which can monitor absorbance at multiple wavelengths, providing both quantitative data and spectral information to aid in peak identification. nih.gov

Validation of the developed HPLC method is performed according to ICH guidelines to ensure its specificity, precision, accuracy, linearity, and robustness. researchgate.netpeerj.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | ACE C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.5 nih.gov |

| Mobile Phase B | Acetonitrile nih.gov |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min nih.gov |

| Column Temperature | 40 °C nih.gov |

| Injection Volume | 10 µL nih.gov |

| Detector | Photodiode Array (PDA) at 240 nm researchgate.net |

| Diluent | 0.01 M HCl: Methanol (B129727) (80:20) nih.gov |

Gas Chromatography (GC) for Volatile Impurities

During the synthesis and purification of this compound, various organic solvents may be used. scispace.comresearchgate.net Residual amounts of these solvents, known as organic volatile impurities (OVIs), must be controlled as they can be hazardous and may affect the physicochemical properties of the drug substance. ijpsonline.com Gas Chromatography (GC) is the standard technique for the analysis of these volatile impurities. scispace.comnih.gov

Due to the non-volatile nature of the hydrochloride salt, a static headspace (HS-GC) sampling technique is typically employed. ijpsonline.com In this method, a sample of the compound is placed in a sealed vial and heated, allowing the volatile impurities to partition into the gas phase (headspace) above the sample. A portion of this gas is then injected into the GC system for analysis. This technique prevents the non-volatile drug substance from contaminating the GC column. ijpsonline.com

The separation of volatile solvents is achieved on a capillary column with a stationary phase suitable for polar compounds, such as one containing cyanopropylphenyl polysiloxane. scispace.comijpsonline.com A Flame Ionization Detector (FID) is commonly used for its high sensitivity to organic compounds. scispace.comnih.gov The method is validated for its ability to separate and quantify common residual solvents like methanol, ethanol, acetone, and ethyl acetate (B1210297). scispace.comresearchgate.net

Table 2: Typical GC-HS Conditions for Volatile Impurity Analysis

| Parameter | Condition |

| Instrument | Gas Chromatograph with Headspace Sampler and FID scispace.com |

| Column | BP 624 (30m x 0.53mm i.d. x 0.25µm) scispace.com |

| Carrier Gas | Nitrogen or Helium scispace.com |

| Injector Temperature | 200 °C researchgate.net |

| Detector Temperature | 250 °C |

| Oven Program | Initial 40°C for 5 min, ramp to 200°C at 10°C/min, hold for 5 min researchgate.net |

| Headspace Vial Temp. | 80 °C |

| Headspace Incubation Time | 30 min |

| Diluent | Dimethyl sulfoxide (B87167) (DMSO) scispace.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions during the synthesis of this compound. acs.org It is particularly useful for tracking the conversion of starting materials and the formation of the desired product and any by-products. nih.gov

The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. acs.org The plate is then placed in a sealed chamber containing a suitable solvent system (mobile phase). The mobile phase moves up the plate by capillary action, and the components of the reaction mixture separate based on their differential partitioning between the stationary phase and the mobile phase.

For hydrazine (B178648) derivatives, a mixture of a polar organic solvent like methanol and a less polar solvent such as chloroform (B151607) or ethyl acetate is often used as the mobile phase. acs.orgnih.gov After the solvent front has moved a sufficient distance, the plate is removed, dried, and the separated spots are visualized. Visualization can be achieved under UV light if the compounds are UV-active, or by staining with a reagent that reacts with the compounds to produce colored spots. acs.org By comparing the TLC profile of the reaction mixture over time to that of the starting materials and a reference standard of the product, chemists can effectively determine the reaction's endpoint. nih.gov

Table 3: Example TLC System for Monitoring Hydrazine Derivative Synthesis

| Parameter | Description |

| Stationary Phase | Silica Gel F254 coated aluminum sheets acs.org |

| Mobile Phase | Chloroform / Methanol (3:1, v/v) acs.org |

| Application | Spotting of reaction mixture at different time intervals |

| Development | Ascending chromatography in a saturated chamber |

| Visualization | UV light at 254 nm and 360 nm acs.org |

Quantitative Analysis Methods

Quantitative analysis methods are essential for determining the exact amount of this compound in a sample, which is crucial for establishing its potency and ensuring proper formulation.

Titrimetric Methods for Hydrochloride Content Determination

Titrimetry provides a classic and highly accurate method for determining the hydrochloride content of the salt. This can be accomplished through two primary titrimetric approaches: acid-base titration and precipitation titration.

In acid-base titration, a precisely weighed sample of this compound is dissolved in a suitable solvent, such as water or ethanol. The solution is then titrated with a standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH). practical-science.com The endpoint of the titration, which corresponds to the complete neutralization of the hydrochloric acid, can be detected using a pH meter (potentiometric titration) or a color indicator. practical-science.com The volume of titrant required is used to calculate the amount of hydrochloride in the original sample. practical-science.com